1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-imidazole
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including those with specific substituents like chloro, dimethylphenoxy, and ethyl groups, involves efficient methods that yield significant products from readily available starting materials. For instance, Cordi et al. (1996) described a reliable method for preparing (S,R)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]imidazole with a 41% yield through selective crystallization (Cordi, Persigand, & Lecouvé, 1996). This approach highlights the potential strategies for synthesizing closely related compounds.
Molecular Structure Analysis
Physicochemical characterization and molecular structure analysis, including single-crystal X-ray crystallography, NMR, IR, and mass spectrometry, provide insights into the solid-state and solution behaviors of imidazole derivatives. For example, Pansuriya et al. (2016) conducted a comprehensive study using these techniques to characterize the structure and decomposition kinetics of (S)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole HCl (Pansuriya, Maguire, & Friedrich, 2016).
Chemical Reactions and Properties
The chemical reactions and properties of imidazole derivatives are influenced by their functional groups and molecular structure. For instance, Chevreuil et al. (2008) synthesized new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazole compounds, showing their potential for antifungal activity through nucleophilic substitution reactions (Chevreuil, Landreau, Séraphin, Larcher, Bouchara, & Richomme, 2008).
Physical Properties Analysis
The analysis of physical properties, such as crystallinity, thermal behavior, and solubility, is essential for understanding the stability and applicability of chemical compounds. Turpeinen et al. (1988) investigated the crystal structure and thermal behavior of 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochlorides, revealing details about their hydration forms and decomposition stages (Turpeinen, Ruotsalainen, Pehkonen, Lajunen, Karjalainen, Berg, Bartók, Pelczer, & Dombi, 1988).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, such as reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. Studies like those conducted by Nath and Baruah (2012) on imidazole-based bisphenols provide insights into the electrostatic and weak interactions that stabilize the structures of these compounds in the solid state (Nath & Baruah, 2012).
properties
IUPAC Name |
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-10-7-12(14)8-11(2)13(10)17-6-5-16-4-3-15-9-16/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGLBSZZIJWNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2C=CN=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5536733 |
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